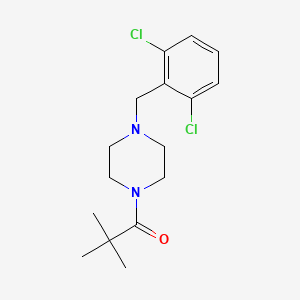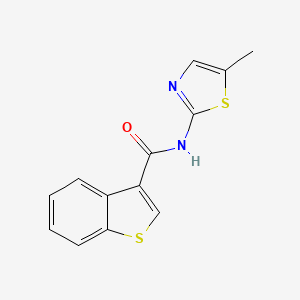
1-(2-chlorobenzoyl)-N-(3-isopropoxypropyl)-4-piperidinecarboxamide
説明
1-(2-chlorobenzoyl)-N-(3-isopropoxypropyl)-4-piperidinecarboxamide, also known as JNJ-40411813, is a novel compound developed as a potential treatment for various neurological disorders.
科学的研究の応用
1-(2-chlorobenzoyl)-N-(3-isopropoxypropyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Studies have shown that 1-(2-chlorobenzoyl)-N-(3-isopropoxypropyl)-4-piperidinecarboxamide can improve cognitive function, reduce neuroinflammation, and increase neuronal survival in animal models of these diseases.
作用機序
1-(2-chlorobenzoyl)-N-(3-isopropoxypropyl)-4-piperidinecarboxamide acts as a selective antagonist of the 5-HT6 receptor, a subtype of serotonin receptor that is predominantly expressed in the brain. The 5-HT6 receptor is involved in various cognitive and behavioral functions, including learning and memory, mood regulation, and appetite control. By blocking the 5-HT6 receptor, 1-(2-chlorobenzoyl)-N-(3-isopropoxypropyl)-4-piperidinecarboxamide can modulate these functions and potentially improve the symptoms of neurological disorders.
Biochemical and Physiological Effects:
1-(2-chlorobenzoyl)-N-(3-isopropoxypropyl)-4-piperidinecarboxamide has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the reduction of oxidative stress and neuroinflammation, and the enhancement of neurotrophic factor signaling. These effects are thought to contribute to the therapeutic potential of 1-(2-chlorobenzoyl)-N-(3-isopropoxypropyl)-4-piperidinecarboxamide in neurological disorders.
実験室実験の利点と制限
One of the main advantages of 1-(2-chlorobenzoyl)-N-(3-isopropoxypropyl)-4-piperidinecarboxamide for lab experiments is its high selectivity and potency for the 5-HT6 receptor, which allows for specific and reproducible effects on cognitive and behavioral functions. However, 1-(2-chlorobenzoyl)-N-(3-isopropoxypropyl)-4-piperidinecarboxamide also has some limitations, including its relatively short half-life and poor solubility, which may require the use of specialized delivery systems or formulations.
将来の方向性
There are several potential future directions for the research and development of 1-(2-chlorobenzoyl)-N-(3-isopropoxypropyl)-4-piperidinecarboxamide. These include the optimization of its pharmacokinetic and pharmacodynamic properties, the exploration of its potential therapeutic applications in other neurological disorders, and the elucidation of its molecular mechanisms of action. Additionally, the development of novel 5-HT6 receptor antagonists based on the structure of 1-(2-chlorobenzoyl)-N-(3-isopropoxypropyl)-4-piperidinecarboxamide may lead to the discovery of more potent and selective compounds for the treatment of neurological disorders.
Conclusion:
In conclusion, 1-(2-chlorobenzoyl)-N-(3-isopropoxypropyl)-4-piperidinecarboxamide is a promising compound with potential therapeutic applications in various neurological disorders. Its selective antagonism of the 5-HT6 receptor and its biochemical and physiological effects make it an attractive target for further research and development. With continued investigation and optimization, 1-(2-chlorobenzoyl)-N-(3-isopropoxypropyl)-4-piperidinecarboxamide may one day become a valuable treatment option for patients suffering from these debilitating conditions.
特性
IUPAC Name |
1-(2-chlorobenzoyl)-N-(3-propan-2-yloxypropyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27ClN2O3/c1-14(2)25-13-5-10-21-18(23)15-8-11-22(12-9-15)19(24)16-6-3-4-7-17(16)20/h3-4,6-7,14-15H,5,8-13H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAYTZNHXSGYSDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C1CCN(CC1)C(=O)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-chlorophenyl)carbonyl]-N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-3-(4-ethoxyphenyl)-4(3H)-quinazolinone](/img/structure/B4751122.png)
![N-[2-(trifluoromethyl)-4-quinazolinyl]valine](/img/structure/B4751128.png)
![2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[1-ethyl-5-(4-morpholinylcarbonyl)-1H-pyrazol-4-yl]acetamide](/img/structure/B4751137.png)
![1-{[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-(2,6-dimethyl-4-pyridinyl)piperazine](/img/structure/B4751143.png)

![8-chloro-4-[(3-methyl-1-piperidinyl)carbonyl]-2-(2-pyridinyl)quinoline](/img/structure/B4751152.png)
![N-(4-tert-butylcyclohexyl)-2-{4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}acetamide](/img/structure/B4751158.png)
![2-{4-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperazinyl}phenol](/img/structure/B4751164.png)
![N-{[2-(2-pyrazinylcarbonyl)hydrazino]carbonothioyl}-9H-xanthene-9-carboxamide](/img/structure/B4751178.png)
![N-{3-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]phenyl}benzenesulfonamide](/img/structure/B4751179.png)



